molecular formula C11H11NO B2854371 7,8-Dimethylquinolin-5-ol CAS No. 2445785-60-2

7,8-Dimethylquinolin-5-ol

Cat. No. B2854371
CAS RN: 2445785-60-2
M. Wt: 173.215
InChI Key: RNOQUPZFCRYAKD-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-5-ol is a chemical compound with the CAS Number: 2445785-60-2 . It has a molecular weight of 173.21 . The IUPAC name for this compound is this compound .

Mechanism of Action

7,8-Dimethylquinolin-5-ol has been found to inhibit the growth of microorganisms by disrupting their cell membrane and DNA synthesis. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This compound has also been found to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

7,8-Dimethylquinolin-5-ol has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has limited stability in acidic and basic conditions, which can affect its activity and efficacy.

Future Directions

7,8-Dimethylquinolin-5-ol has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples. This compound can also be modified to improve its stability and efficacy for various applications.
In conclusion, this compound (this compound) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and possible future directions. This compound has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples.

Synthesis Methods

7,8-Dimethylquinolin-5-ol can be synthesized through various methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer reaction. The Skraup reaction is the most commonly used method for this compound synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of oxidizing agents such as nitrobenzene or arsenic acid.

Scientific Research Applications

7,8-Dimethylquinolin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug discovery. This compound has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 7,8-Dimethylquinolin-5-ol can be found online . It’s important to refer to these resources when handling the compound to ensure safe usage.

properties

IUPAC Name

7,8-dimethylquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQUPZFCRYAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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